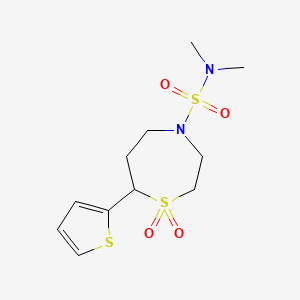

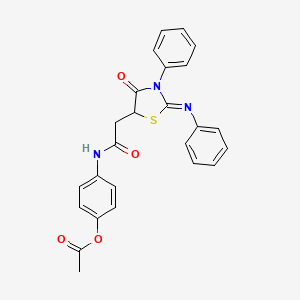

![molecular formula C20H18ClN3O4S3 B2560442 N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 838817-54-2](/img/structure/B2560442.png)

N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

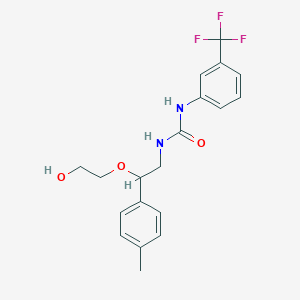

“N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a chemical compound with the molecular formula C24H24ClN3O4S2 and a molecular weight of 518.04. It is used for research purposes. The compound is a derivative of sulfonamide, a group of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar sulfonamide derivatives typically starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its molecular formula, includes a thiophene ring and a dihydropyrazole ring, both of which are connected to a phenyl ring via a sulfonyl group. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The exact reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.科学的研究の応用

Synthesis and Structural Studies

Research into compounds related to N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has led to developments in synthetic approaches and structural analyses. For instance, the creation of phenylmethanesulfonamide derivatives, like the one of interest, highlights the reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines. These compounds exhibit high electrophilic reactivity, demonstrated through alkylation processes involving various aromatic and heterocyclic molecules (Yu. A. Aizina et al., 2012).

Chemical Reactivity and Interaction

Studies focusing on the chemical reactivity and interaction patterns of similar compounds provide insights into their potential applications. The crystal structure analysis of certain sulfonamides, including related derivatives, elucidates the conformational preferences and intermolecular interactions that underpin their biological activity. These structural insights are crucial for understanding how such compounds might interact with biological receptors, showcasing their potential in drug design and pharmaceutical applications (B. Gowda et al., 2007).

Potential Antiviral Applications

Further exploration into sulfonamide derivatives has revealed their potential antiviral applications. For instance, the synthesis and structural characterization of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been conducted, with some derivatives showing anti-tobacco mosaic virus activity. This suggests that modifications to the sulfonamide structure, akin to the compound , could yield new antiviral agents, expanding the scope of scientific research into their practical applications (Zhuo Chen et al., 2010).

Enzymatic Reaction Modulation

The rate of reaction between methanesulfonyl fluoride and acetylcholinesterase, an enzyme crucial in neurotransmission, can be modulated by substituted ammonium ions. This discovery opens up avenues for the design of enzyme inhibitors based on the structure of methanesulfonamides, including those related to N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. Such inhibitors could have significant therapeutic potential in conditions where modulation of enzymatic activity is beneficial (R. Kitz & I. B. Wilson, 1963).

将来の方向性

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicine or other fields. Given the wide range of biological activities associated with sulfonamide derivatives , this compound could be a promising candidate for further study.

特性

IUPAC Name |

N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S3/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZQQHXOHISPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

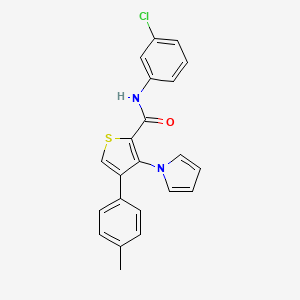

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)

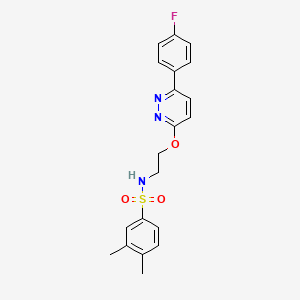

![[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2560361.png)

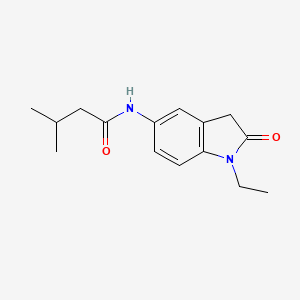

![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)

![N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2560371.png)

![methyl 2-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}-4-nitrobenzoate](/img/structure/B2560382.png)